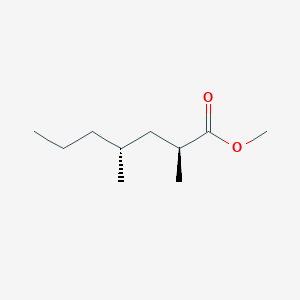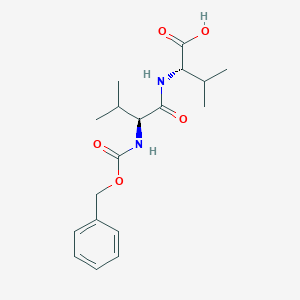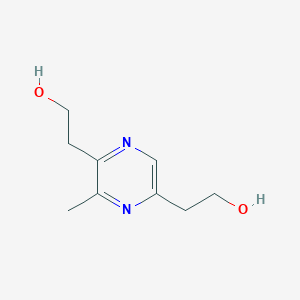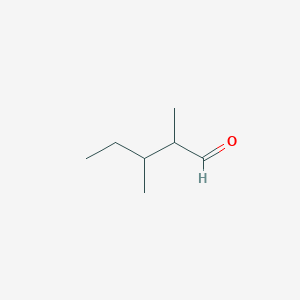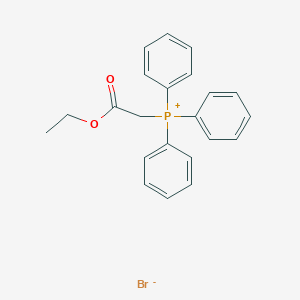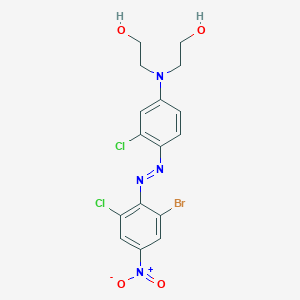![molecular formula C14H15NO3 B106017 Phenol, 4-[2-(2-pyridinyloxy)propoxy]- CAS No. 142346-93-8](/img/structure/B106017.png)
Phenol, 4-[2-(2-pyridinyloxy)propoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly in understanding the metabolism and degradation of Pyriproxyfen in various organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a bioactive compound in drug development.
Vorbereitungsmethoden
The synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- involves the reaction of 4-hydroxyphenol with 2-(2-pyridinyloxy)propyl bromide under basic conditions . The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Wirkmechanismus
The mechanism of action of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- involves its interaction with specific molecular targets and pathways. As a metabolite of Pyriproxyfen, it may exert its effects by disrupting the normal growth and development of arthropods, leading to their eventual death. The compound may interfere with hormonal pathways, particularly those involved in molting and reproduction, thereby reducing the population of target pests .
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- can be compared with other similar compounds, such as:
Pyriproxyfen: The parent compound from which it is derived. Pyriproxyfen is widely used as an insect growth regulator.
4-Hydroxyphenol: A precursor in the synthesis of Phenol, 4-[2-(2-pyridinyloxy)propoxy]-.
2-(2-Pyridinyloxy)propyl bromide: Another precursor used in the synthesis.
The uniqueness of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- lies in its specific structure and its role as a metabolite of Pyriproxyfen, contributing to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
4-(2-pyridin-2-yloxypropoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11(18-14-4-2-3-9-15-14)10-17-13-7-5-12(16)6-8-13/h2-9,11,16H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXMCPZWLJVDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)O)OC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567014 |
Source


|
| Record name | 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142346-93-8 |
Source


|
| Record name | 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
